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CAS No.: 1346704-13-9

Cat. No.: B607874 Get Quote

Executive Summary: The GSK926 Probe
GSK926 is a potent, cell-active small molecule inhibitor of the histone lysine methyltransferase

EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2).[1] Unlike non-specific epigenetic modulators, GSK926 is engineered for

high specificity, functioning as a SAM-competitive inhibitor.

This guide provides a rigorous analysis of GSK926’s selectivity profile, benchmarking it against

clinical candidates (like GSK126 and Tazemetostat) and detailing the experimental frameworks

required to validate these metrics in your own laboratory.

Mechanistic Basis of Selectivity
To understand the selectivity profile of GSK926, one must understand its mode of inhibition.[2]

GSK926 does not compete with the histone substrate; rather, it competes with the cofactor S-

adenosyl-L-methionine (SAM).

Structural Logic
The EZH2 SET domain contains a specific pocket for SAM. GSK926 exploits unique residues

within this pocket (specifically Val603 and Cys663 in the SET domain) that are not conserved

across other histone methyltransferases (HKMTs), with the notable exception of EZH1.
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Diagram: EZH2 Methylation & Inhibition Pathway
The following diagram illustrates the normal methylation cycle and the competitive entry of

GSK926.
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Caption: Competitive inhibition model where GSK926 occludes the SAM binding pocket,

preventing H3K27 trimethylation.[3]

Selectivity Profile Analysis
Primary Target Potency (EZH2)
GSK926 exhibits nanomolar potency against both wild-type and mutant forms of EZH2.[3][4]

Biochemical IC50: ~20 nM (0.02 µM)

Ki (Inhibition Constant): 7.9 nM[5]

Cellular Potency (H3K27me3 reduction): Low micromolar range (dependent on cell line and

SAM concentration).

The EZH1 Challenge
The most critical aspect of the GSK926 profile is its selectivity against EZH1. EZH1 and EZH2

share 96% sequence identity within the catalytic SET domain.[1] Consequently, EZH1 is the

primary "off-target" for almost all SAM-competitive EZH2 inhibitors.
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Selectivity Factor: ~125-fold (EZH2 vs. EZH1).

Implication: While highly selective, high doses of GSK926 will eventually inhibit EZH1, which

can lead to distinct biological consequences compared to pure EZH2 inhibition.

Broad Panel Selectivity
Against a broader panel of methyltransferases (both SET-domain and non-SET-domain

containing), GSK926 displays exceptional selectivity (>1,000-fold).[3] It shows no significant

inhibition at concentrations up to 100 µM against:

G9a (EHMT2)

SUV39H1/H2

SETD7

DOT1L

PRMTs (Arginine methyltransferases)

Benchmarking: GSK926 vs. Alternatives
The following table compares GSK926 with its clinical successor (GSK126) and a competitor

(Tazemetostat).
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Feature
GSK926 (Chemical
Probe)

GSK126 (Clinical
Candidate)

Tazemetostat (EPZ-
6438)

Primary Target EZH2 (WT & Mutants) EZH2 (WT & Mutants) EZH2 (WT & Mutants)

Mechanism SAM-Competitive SAM-Competitive SAM-Competitive

Biochemical IC50 20 nM 9.9 nM 2 - 38 nM

EZH1 Selectivity ~125-fold ~150-fold ~35-fold

Broad Selectivity >1,000-fold >1,000-fold >4,500-fold

In Vivo Utility Limited (PK liabilities) High (Optimized PK)
High (Orally

Bioavailable)

Primary Use
In vitro mechanistic

studies

In vivo efficacy &

Clinical
Clinical Oncology

Expert Insight: Use GSK926 for in vitro cellular assays where a tool compound is needed to

validate EZH2 dependence. Use GSK126 or Tazemetostat if you are performing animal studies

(xenografts) or require a compound with clinical translational relevance. GSK926 is often

considered a precursor probe; GSK126 is the optimized version with better pharmacokinetics.

Experimental Validation: Radiometric Assay
Protocol
To independently verify the selectivity profile of GSK926, the Radiometric 3H-SAM

Methyltransferase Assay is the gold standard. It directly measures the transfer of a tritiated

methyl group from SAM to the Histone H3 substrate.

Workflow Diagram
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Caption: Step-by-step workflow for the 3H-SAM radiometric assay to determine IC50 values.
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Detailed Protocol
Materials:

Enzyme: Recombinant PRC2 complex (EZH2/EED/SUZ12/RbAp48).[6]

Substrate: Recombinant Histone H3 or Nucleosomes (0.05 mg/mL).

Cofactor: S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM).

Inhibitor: GSK926 (dissolved in DMSO).

Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

Procedure:

Preparation: Dilute GSK926 in DMSO to create a 10-point dose-response series (e.g., 10 µM

down to 0.1 nM).

Enzyme Incubation: Add 5 µL of PRC2 complex (final conc. ~5-10 nM) to the wells of a

microplate. Add 1 µL of GSK926 dilution. Incubate for 15 minutes to allow inhibitor binding.[7]

Initiation: Add 5 µL of Substrate Mix containing Histone H3 and 3H-SAM. Critical: Ensure

SAM concentration is near the Km (approx 1-2 µM) to accurately assess competitive

inhibition.

Reaction: Incubate at Room Temperature for 60 minutes.

Quenching: Stop the reaction by adding 20% Trichloroacetic acid (TCA).

Harvesting: Transfer contents to a glass fiber filter plate (GF/B). Wash 3x with 10% TCA and

1x with ethanol to remove unbound 3H-SAM.

Detection: Add scintillation fluid and read on a scintillation counter.[8]

Analysis: Plot CPM (Counts Per Minute) vs. log[GSK926]. Fit to a 4-parameter logistic

equation to derive the IC50.

Self-Validating Check:
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Z-Factor: Run positive (no inhibitor) and negative (no enzyme) controls. A Z-factor > 0.5

confirms assay robustness.

Reference Standard: Run GSK126 alongside as a benchmark; it should yield an IC50 ~10

nM.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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